2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11FO4 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis : Abdel-Aziz et al. (2012) studied the crystal structure of a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, focusing on its planarity and hydrogen bonding patterns. This study aids in understanding the molecular geometry of similar compounds (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Enantioselective Synthesis : A 2022 study by anonymous authors discussed the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing a CCR5 chemokine receptor antagonist. This synthesis involved reducing 1-(4-fluorophenyl)ethanone, demonstrating its role in producing biologically active compounds (Anonymous Authors, 2022).
Antimicrobial Activity : Nagamani et al. (2018) synthesized and evaluated the antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, derived from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. This study highlights the potential of using such compounds in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Photochemistry and Crystal Structure : Fu et al. (1998) examined the photochemistry and crystal structures of four α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone. Their study provides insights into the photostability and molecular conformations of these compounds (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis and Application in Chalcone Derivatives : Jarag et al. (2011) explored the synthesis of chalcone derivatives using 1-(4-methoxyphenyl)ethanone and 4-fluorobenzaldehyde. Their study focused on energy-efficient sonochemical methods, demonstrating the chemical's utility in organic synthesis (Jarag, Pinjari, Pandit, & Shankarling, 2011).
Vibrational Frequency and Molecular Docking Studies : Mary et al. (2015) conducted an extensive study on the vibrational frequency, HOMO-LUMO analysis, and molecular docking of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. This research provides valuable data on the electronic properties and potential biological activities of such compounds (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZGBCWSLEYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409310 | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-69-5 | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15485-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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